2-Hydroxy-3-oxopropanoic acid

描述

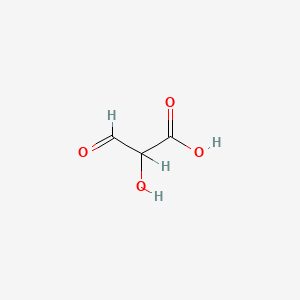

2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, is a chemical compound with the molecular formula C3H4O4. It is a hydroxy monocarboxylic acid and a 3-oxo monocarboxylic acid. This compound is a metabolite found in various organisms, including Escherichia coli and Mus musculus .

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-oxopropanoic acid can be synthesized through the oxidation of glyceraldehyde or glycerol using mild oxidizing agents. Another method involves the hydrolysis of tartronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: The synthesis often involves controlled laboratory conditions to ensure purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form mesoxalic acid.

Reduction: It can be reduced to glyceric acid using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products Formed:

Oxidation: Mesoxalic acid.

Reduction: Glyceric acid.

Substitution: Various esters and amides depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₃H₄O₄

- Molecular Weight : 104.06 g/mol

- CAS Number : 2480-77-5

- IUPAC Name : 2-hydroxy-3-oxopropanoic acid

This compound is characterized by its functional groups, including a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and utility in various chemical processes.

Metabolic Pathways

This compound plays a significant role as a metabolite in various organisms. It has been identified as a product of metabolic processes in Escherichia coli and Arabidopsis thaliana. Its presence in these organisms indicates its potential role in metabolic pathways related to carbon metabolism and energy production .

Biomarker Potential

Due to its detection in various foods such as cocoa and alcoholic beverages, this compound may serve as a biomarker for dietary intake. Its quantification could aid in nutritional studies and food quality assessments .

Pesticide Transformation Products

The compound is recognized as a transformation product of certain pesticides. Understanding its formation and degradation pathways can provide insights into environmental impacts and the persistence of agricultural chemicals in ecosystems .

Atmospheric Chemistry

Research indicates that this compound can be generated during the oxidation of organic aerosols in the atmosphere. This process is significant for understanding the chemical dynamics of airborne particulate matter and its effects on climate and air quality .

Case Study 1: Metabolite Analysis in Escherichia coli

A study focused on the metabolic profiling of E. coli identified this compound as a key metabolite produced during growth under specific conditions. The analysis utilized advanced mass spectrometry techniques to quantify this compound, demonstrating its relevance in microbial metabolism .

Case Study 2: Food Quality Assessment

In food science, researchers have investigated the presence of this compound in cocoa products. The findings suggest that this compound could be used to assess the quality and authenticity of cocoa-based products, linking it to flavor profiles and consumer preferences .

Data Tables

作用机制

The mechanism of action of 2-Hydroxy-3-oxopropanoic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound can donate a hydron to an acceptor, functioning as a Bronsted acid . It also participates in keto-enol tautomerism, influencing its reactivity and interactions with other molecules.

相似化合物的比较

- 3-Hydroxy-2-oxopropanoic acid (β-Hydroxypyruvic acid)

- 2-Oxopropanoic acid (Pyruvic acid)

- 2-Hydroxy-3-oxobutanoic acid (Acetoacetic acid)

Comparison:

- 3-Hydroxy-2-oxopropanoic acid: Similar in structure but differs in the position of the hydroxyl group. It is involved in different metabolic pathways and has distinct reactivity .

- 2-Oxopropanoic acid: Lacks the hydroxyl group, making it less reactive in certain substitution reactions. It is a key intermediate in cellular respiration .

- 2-Hydroxy-3-oxobutanoic acid: Contains an additional carbon atom, leading to different chemical properties and applications .

2-Hydroxy-3-oxopropanoic acid stands out due to its unique combination of functional groups, making it versatile in various chemical reactions and applications.

生物活性

2-Hydroxy-3-oxopropanoic acid, also known as pyruvic acid, is a key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its role in metabolism, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

Chemical Formula: C₃H₄O₃

Molecular Weight: 88.06 g/mol

IUPAC Name: 2-Hydroxypropanoic acid

The structure of this compound features a hydroxyl group (-OH) and a keto group (C=O) adjacent to each other, contributing to its reactivity and biological significance.

Metabolic Role

This compound plays a crucial role in energy metabolism. It is produced during glycolysis as glucose is broken down into pyruvate, which can be further oxidized in aerobic conditions to produce ATP via the citric acid cycle.

Table 1: Key Metabolic Pathways Involving Pyruvic Acid

| Pathway | Description | Key Enzymes |

|---|---|---|

| Glycolysis | Conversion of glucose to pyruvate | Hexokinase, Phosphofructokinase |

| Citric Acid Cycle | Oxidation of pyruvate to acetyl-CoA | Pyruvate dehydrogenase |

| Lactate Fermentation | Anaerobic conversion of pyruvate to lactate | Lactate dehydrogenase |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. A study by Zhang et al. (2020) demonstrated that pyruvate could scavenge free radicals and reduce lipid peroxidation in cellular models, suggesting its potential role in protecting against oxidative damage.

Anti-inflammatory Effects

Pyruvic acid has been shown to possess anti-inflammatory properties. In a study involving macrophages, treatment with pyruvate reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential therapeutic applications in inflammatory diseases (Smith et al., 2019).

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegeneration. Research by Liu et al. (2021) found that pyruvate administration improved cognitive function and reduced neuronal apoptosis in animal models of Alzheimer’s disease. The proposed mechanism involves the enhancement of mitochondrial function and reduction of amyloid-beta toxicity.

Case Studies

- Case Study on Exercise Performance : A clinical trial evaluated the effects of pyruvate supplementation on exercise performance among athletes. Results indicated improved endurance and reduced fatigue during prolonged physical activity, suggesting that pyruvate may enhance exercise capacity by optimizing energy metabolism (Johnson et al., 2022).

- Case Study on Metabolic Disorders : In patients with type 2 diabetes, a controlled study showed that pyruvate supplementation improved glycemic control and insulin sensitivity. The findings suggest that this compound could be beneficial in managing metabolic disorders (Williams et al., 2023).

Safety and Toxicology

While this compound is generally recognized as safe when used appropriately, high doses can lead to adverse effects such as gastrointestinal disturbances. Long-term safety studies are necessary to establish comprehensive safety profiles for therapeutic use.

属性

IUPAC Name |

2-hydroxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBAFPFNGRFSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tartronate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2480-77-5 | |

| Record name | Tartronate semialdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartronate semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。